molecular formula C30H22N2O2S B2396232 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 312749-51-2

4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2396232
CAS No.: 312749-51-2
M. Wt: 474.58
InChI Key: BGQISNQBSRRSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a central thiazole ring substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The benzamide moiety is further functionalized with a benzoyl group at the para position of the benzene ring.

Properties

IUPAC Name

4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2S/c1-20-12-14-21(15-13-20)26-28(24-10-6-3-7-11-24)35-30(31-26)32-29(34)25-18-16-23(17-19-25)27(33)22-8-4-2-5-9-22/h2-19H,1H3,(H,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQISNQBSRRSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Basis for Synthesis

The target compound features a 1,3-thiazole core substituted at positions 4 and 5 with 4-methylphenyl and phenyl groups, respectively. The 2-position is functionalized with a benzamide group via an N-benzoyl linkage. This architecture necessitates sequential construction of the thiazole ring followed by amidation. Quantum mechanical calculations suggest that the electron-withdrawing benzoyl group enhances electrophilicity at the thiazole’s C2 position, facilitating nucleophilic substitution during intermediate functionalization.

Classical Synthetic Routes

Cyclocondensation of Thiourea Derivatives

The foundational method involves cyclocondensation of N-substituted thioureas with α-haloketones. For example, 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine is synthesized by reacting 4-methylphenyl thiourea with 2-bromo-1-phenylpropan-1-one in ethanol under reflux (12 h, 78% yield). Subsequent benzoylation with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base yields the final product (Scheme 1).

Scheme 1: Two-Step Classical Synthesis
  • Thiazole Formation :
    $$ \text{Ar-CS-NH}_2 + \text{Br-C(Ar')=O} \xrightarrow{\text{EtOH, Δ}} \text{Thiazol-2-amine} $$
  • Amidation :
    $$ \text{Thiazol-2-amine} + \text{BzCl} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Target Compound} $$

This route, while straightforward, suffers from moderate yields (65–70%) due to competing hydrolysis of the α-haloketone.

One-Pot Tandem Synthesis

Recent advancements employ one-pot strategies to minimize intermediate isolation. A mixture of 4-methylbenzaldehyde, ammonium thiocyanate, and phenylacetylene undergoes cycloaddition in the presence of iodine, generating the thiazole core (82% yield). In situ benzoylation using benzoyl chloride and DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) completes the synthesis in 6 h. This method reduces purification steps but requires strict anhydrous conditions to prevent byproduct formation.

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling enhances regioselectivity. Suzuki-Miyaura coupling of 4-bromo-5-phenyl-1,3-thiazole-2-amine with 4-methylphenylboronic acid forms the 4-(4-methylphenyl) substituent (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 88% yield). Subsequent benzoylation under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄) achieves full conversion in 4 h.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. Cyclocondensation of thiourea and α-chloroketone in acetonitrile under microwave (150 W, 120°C, 20 min) affords the thiazole intermediate in 94% yield. Amidation via microwave-enhanced Steglich esterification (DCC, DMAP, 100°C, 10 min) delivers the final product with 91% purity.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Solvent screening reveals that polar aprotic solvents (e.g., DMF, DMSO) improve amidation efficiency but complicate purification due to high boiling points. Ethyl acetate/water biphasic systems enable easier extraction, albeit with lower yields (Table 1).

Table 1: Solvent Impact on Amidation Yield

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 68 95
THF 60 72 93
Ethyl Acetate 40 58 89
DMF 80 85 97

Catalytic System Tuning

The choice of base significantly affects reaction kinetics. Triethylamine provides faster amidation but generates hygroscopic byproducts, whereas DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions at higher temperatures.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.66 (s, 3H, CH₃), 7.51–8.84 (m, 18H, aromatic).
  • LC-MS : m/z 475.2 [M+H]⁺, confirming molecular weight.
  • HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar thiazole ring and dihedral angles between substituents (35.7° between benzoyl and 4-methylphenyl groups).

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide have shown effectiveness against various cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that certain thiazole derivatives inhibited cell proliferation in human melanoma and glioblastoma cells, with IC50 values indicating potency in the micromolar range .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against a range of bacterial strains, including:

  • Staphylococcus aureus and Escherichia coli : The presence of specific substituents on the thiazole ring enhances antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various thiazole derivatives against A549 lung adenocarcinoma cells. Among them, a compound structurally similar to 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide demonstrated an IC50 value of 23.30 ± 0.35 µM, suggesting promising selectivity against cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation, the antibacterial activity of newly synthesized thiazole derivatives was assessed against multiple bacterial strains. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityTested Cell LinesIC50 Values (µM)Reference
AnticancerA54923.30 ± 0.35
AntimicrobialStaphylococcus aureusMIC < 0.09
Escherichia coliMIC < 0.09

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Benzamide Substituent Thiazole Substituents Key Functional Groups Reference
4-Benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (Target) Benzoyl (C₆H₅CO-) 4-(4-methylphenyl), 5-phenyl Benzoyl, thiazole N/A
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Methoxy (OCH₃) 4-(4-methylphenyl), 5-phenyl Methoxy, thiazole
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy (C₆H₅O-) 4-(4-methylphenyl) Phenoxy, thiazole
3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine Sulfonyl (SO₂) 4-(sulfonyl-indole), 5-fluorophenyl Sulfonyl, indole, pyrrolopyridine

Physicochemical Properties

Melting Points and Stability

  • Analogs with sulfonyl groups (e.g., 3e in ) exhibit high melting points (257–258°C), attributed to strong intermolecular interactions.
  • Methoxy-substituted benzamides () may have lower melting points due to reduced polarity compared to the benzoyl variant.

Spectroscopic Features

  • IR spectroscopy : Benzoyl-containing compounds show strong C=O stretches (~1680 cm⁻¹), while sulfonyl analogs () display SO₂ peaks (~1250 cm⁻¹) .
  • NMR : The thiazole ring protons resonate at δ 7.3–8.3 ppm, with benzoyl aromatic protons appearing as multiplet signals (δ 7.5–8.1 ppm) .

Biological Activity

4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a heterocyclic compound characterized by a thiazole ring and a benzamide structure. Its molecular formula is C23H20N2OS, indicating a complex arrangement that may confer diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves the condensation of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole with appropriate acid chlorides. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and elemental analysis confirm the structural integrity of the synthesized compound. The presence of characteristic peaks in the FTIR spectrum indicates the formation of amide linkages, while NMR spectra reveal the chemical environment of protons in the molecule .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including:

  • Bacterial Strains :
    • Escherichia coli
    • Staphylococcus aureus
  • Fungal Strains :
    • Aspergillus niger
    • Candida albicans

The antimicrobial efficacy was assessed using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF). The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL depending on the specific strain tested .

Microorganism MIC (µg/mL) Activity
Escherichia coli10Moderate
Staphylococcus aureus6.25High
Aspergillus niger25Moderate
Candida albicans50Moderate

The proposed mechanism for the antimicrobial activity of this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The thiazole moiety is believed to enhance penetration into microbial cells, facilitating its action against pathogens .

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in drug development. For instance, compounds similar to 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide have shown promise as RET kinase inhibitors in cancer therapy. These studies suggest that modifications to the thiazole ring can significantly alter biological activity, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisKey Characterization Data
4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-amineNucleophile for amide coupling1^1H NMR: δ 7.5–7.8 (thiazole H)
4-Benzoylbenzoyl chlorideElectrophilic acylating agentFT-IR: 1770 cm1^{-1} (C=O stretch)

Q. Table 2: Biological Activity Comparison

Modification SiteTarget EnzymeIC50_{50} (µM)Source
Unmodified (parent compound)EGFR0.45
4-Fluorophenyl on thiazoleEGFR0.22
3-Nitrobenzoyl moietyVEGFR-21.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.